Cas no 1513235-14-7 (2-Amino-3-bromo-6-chlorobenzoic acid)

2-Amino-3-bromo-6-chlorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₇H₅BrClNO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of amino, bromo, and chloro substituents on the aromatic ring allows for selective functionalization, enabling further derivatization through cross-coupling, nucleophilic substitution, or other transformations. Its well-defined structure and reactivity make it valuable for constructing complex molecules in medicinal chemistry and materials science. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling is advised due to potential reactivity of its functional groups.
2-Amino-3-bromo-6-chlorobenzoic acid structure
1513235-14-7 structure
商品名:2-Amino-3-bromo-6-chlorobenzoic acid
CAS番号:1513235-14-7
MF:C7H5BrClNO2
メガワット:250.477100133896
MDL:MFCD24078121
CID:4742301
PubChem ID:19612018

2-Amino-3-bromo-6-chlorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-bromo-6-chlorobenzoic acid
    • MDL: MFCD24078121
    • インチ: 1S/C7H5BrClNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12)
    • InChIKey: FQJGLFZNTXSQQS-UHFFFAOYSA-N
    • ほほえんだ: C1=C(Cl)C(C(O)=O)=C(N)C(Br)=C1

2-Amino-3-bromo-6-chlorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3045426-0.25g
2-amino-3-bromo-6-chlorobenzoic acid
1513235-14-7 95.0%
0.25g
$452.0 2025-03-19
Enamine
EN300-3045426-10.0g
2-amino-3-bromo-6-chlorobenzoic acid
1513235-14-7 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-3045426-0.1g
2-amino-3-bromo-6-chlorobenzoic acid
1513235-14-7 95.0%
0.1g
$317.0 2025-03-19
Enamine
EN300-3045426-0.05g
2-amino-3-bromo-6-chlorobenzoic acid
1513235-14-7 95.0%
0.05g
$212.0 2025-03-19
Enamine
EN300-3045426-5.0g
2-amino-3-bromo-6-chlorobenzoic acid
1513235-14-7 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-3045426-1.0g
2-amino-3-bromo-6-chlorobenzoic acid
1513235-14-7 95.0%
1.0g
$914.0 2025-03-19
Aaron
AR023S1P-1g
2-amino-3-bromo-6-chlorobenzoicacid
1513235-14-7 95%
1g
$1282.00 2025-02-15
Aaron
AR023S1P-10g
2-amino-3-bromo-6-chlorobenzoicacid
1513235-14-7 95%
10g
$5428.00 2023-12-15
1PlusChem
1P023RTD-10g
2-amino-3-bromo-6-chlorobenzoicacid
1513235-14-7 95%
10g
$4919.00 2024-06-20
1PlusChem
1P023RTD-100mg
2-amino-3-bromo-6-chlorobenzoicacid
1513235-14-7 95%
100mg
$454.00 2024-06-20

2-Amino-3-bromo-6-chlorobenzoic acid 関連文献

2-Amino-3-bromo-6-chlorobenzoic acidに関する追加情報

Introduction to 2-Amino-3-bromo-6-chlorobenzoic acid (CAS No. 1513235-14-7)

2-Amino-3-bromo-6-chlorobenzoic acid, with the chemical formula C₇H₄BrClNO₂, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of halogenated benzoic acids, which have garnered significant attention due to their broad spectrum of biological activities and potential applications in drug development. The presence of both amino and halogen substituents makes it a valuable scaffold for designing novel molecules with enhanced pharmacological properties.

The CAS No. 1513235-14-7 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing in research and industrial applications. The structural features of 2-Amino-3-bromo-6-chlorobenzoic acid include a benzoic acid core substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position. This specific arrangement imparts unique reactivity and selectivity, making it a preferred building block for medicinal chemists.

In recent years, there has been growing interest in halogenated benzoic acids due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The halogen atoms not only enhance the lipophilicity of the molecules but also improve their binding affinity to biological targets. For instance, studies have shown that compounds derived from 2-Amino-3-bromo-6-chlorobenzoic acid exhibit promising activities against various diseases, including cancer and infectious disorders.

One of the most compelling aspects of 2-Amino-3-bromo-6-chlorobenzoic acid is its utility in generating structurally diverse libraries for high-throughput screening (HTS). Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The amino group at the 2-position allows for further functionalization via amide bond formation, while the bromine and chlorine atoms serve as handles for cross-coupling reactions, enabling the construction of complex molecular architectures.

Recent advances in synthetic methodologies have further expanded the applications of 2-Amino-3-bromo-6-chlorobenzoic acid. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at various positions of the benzoic acid scaffold. These modifications have led to the discovery of new compounds with improved pharmacokinetic profiles and reduced toxicity. Additionally, biocatalytic approaches have been explored to enhance the sustainability of synthetic routes, aligning with green chemistry principles.

The pharmaceutical industry has also recognized the potential of 2-Amino-3-bromo-6-chlorobenzoic acid as a starting material for developing targeted therapies. Researchers are investigating its derivatives as inhibitors of kinases and other enzymes implicated in cancer progression. Preclinical studies have demonstrated that certain analogs exhibit potent antitumor activity by disrupting signaling pathways essential for cell proliferation and survival. These findings highlight the importance of 2-Amino-3-bromo-6-chlorobenzoic acid in advancing drug discovery efforts.

Beyond its role in medicinal chemistry, 2-Amino-3-bromo-6-chlorobenzoic acid finds applications in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable precursor for synthesizing dyes, ligands for metal complexes, and specialty chemicals. Moreover, its derivatives have been explored as intermediates in the production of herbicides and fungicides, contributing to crop protection strategies.

The synthesis of 2-Amino-3-bromo-6-chlorobenzoic acid typically involves multi-step organic transformations starting from commercially available benzoic acid derivatives. Key steps include bromination at the 3-position followed by chlorination at the 6-position, with careful control over reaction conditions to avoid unwanted side products. The introduction of the amino group is often achieved through nitration followed by reduction or direct amination techniques.

In conclusion, 2-Amino-3-bromo-6-chlorobenzoic acid (CAS No. 1513235-14-7) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features and reactivity make it an indispensable tool for designing novel therapeutics and functional materials. As scientific understanding continues to evolve, further exploration of this compound's derivatives will undoubtedly yield groundbreaking discoveries with far-reaching implications.

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